molecular formula C17H17N3O4S B3004322 3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-24-0

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B3004322
CAS No.: 851978-24-0
M. Wt: 359.4
InChI Key: HCWSSIBWLORELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and benzothiazole groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

3,5-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound belonging to the class of benzamides. Its structure features methoxy groups and a benzothiazole moiety, which are known to confer a variety of biological activities. This compound is being explored for its potential therapeutic applications, particularly in cancer treatment and as an antibacterial agent.

Chemical Structure

The molecular formula of this compound is C17H18N2O4SC_{17}H_{18}N_2O_4S. The compound's structure can be represented as follows:

IUPAC Name 3 5 dimethoxy N 4 methoxy 1 3 benzothiazol 2 yl benzohydrazide\text{IUPAC Name 3 5 dimethoxy N 4 methoxy 1 3 benzothiazol 2 yl benzohydrazide}

Synthesis

The synthesis typically involves:

  • Formation of Benzothiazole Intermediate : This is achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
  • Hydrazide Formation : The benzothiazole intermediate is reacted with 3,5-dimethoxybenzohydrazide using coupling reagents like EDC or DCC to facilitate the formation of the hydrazide bond.

Anticancer Properties

Research indicates that compounds related to benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The specific antiproliferative activity of this compound remains to be fully characterized but is hypothesized to be promising based on structural analogs .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT 1163.7
This compound TBDTBD

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have been well documented. Preliminary studies suggest that compounds with similar structures exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds often range from 8 µM to 32 µM .

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

The proposed mechanisms for the biological activity of benzothiazole derivatives include:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors of enzymes involved in cancer proliferation and bacterial metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Study on Antiproliferative Activity

A recent study focused on the antiproliferative effects of various methoxy-substituted benzothiazoles demonstrated significant cytotoxicity against multiple cancer cell lines. The findings indicated that structural modifications could enhance activity and selectivity towards specific cancer types .

Study on Antibacterial Effects

Another investigation into the antibacterial properties of benzothiazole derivatives found that certain compounds exhibited enhanced efficacy against resistant strains of bacteria. The results highlighted the potential for developing new antibacterial agents based on this scaffold .

Properties

IUPAC Name

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-11-7-10(8-12(9-11)23-2)16(21)19-20-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWSSIBWLORELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.